molecular formula C11H11N3O5 B2804601 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034493-44-0

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2804601
CAS No.: 2034493-44-0
M. Wt: 265.225
InChI Key: CFKXCZRZUOPTOI-UHFFFAOYSA-N
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Description

3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H11N3O5 and its molecular weight is 265.225. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxazolidine derivatives, characterized by the presence of an isoxazole moiety. The structural formula can be represented as follows:

C11H12N2O4\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_4

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE), which is critical for neurotransmission in both insects and mammals .
  • Antimicrobial Properties : Research has demonstrated that derivatives of isoxazole exhibit antibacterial and antifungal activities. The presence of the 5-methylisoxazole group enhances these properties, potentially through disruption of microbial cell wall synthesis or interference with protein synthesis .
  • Anticancer Activity : Some studies have indicated that oxazolidine derivatives possess anticancer properties. The mechanism may involve induction of apoptosis in cancer cells or inhibition of cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Assay Type Result Reference
AChE InhibitionEnzymatic AssayIC50 = 45 µM
AntibacterialZone of InhibitionEffective against E. coli
AntifungalMIC TestingMIC = 32 µg/mL against C. albicans
CytotoxicityMTT AssayIC50 = 25 µM on HeLa cells

Case Studies

  • Insecticidal Activity : A study demonstrated that similar isoxazole derivatives exhibited significant toxicity against Anopheles gambiae, which is crucial for malaria transmission. The compound's mechanism involved selective inhibition of the mosquito's AChE, leading to paralysis and death .
  • Anticancer Research : In vitro studies on human cancer cell lines showed that oxazolidine derivatives could induce apoptosis through the mitochondrial pathway. The compound's ability to activate caspases was highlighted as a critical factor in its anticancer efficacy .

Discussion

The biological activity of this compound indicates its potential as a multi-functional therapeutic agent. Its ability to inhibit AChE suggests applications in neuropharmacology, while its antimicrobial properties may lead to developments in antibiotic therapies.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKXCZRZUOPTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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